5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a three-component reaction involving benzaldehyde, benzamidine hydrochloride, and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether groups (dodecylthio and methylthio) can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the amino, dodecylthio, and methylthio groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is unique due to the presence of both dodecylthio and methylthio groups, which can impart distinct chemical and physical properties. These substitutions can enhance its lipophilicity, making it more suitable for applications requiring membrane permeability or interactions with hydrophobic environments.
Biological Activity
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its structure, synthesis, and biological activities, focusing on anticancer properties and cyclooxygenase (COX) inhibition.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₈N₄S₂
- Molecular Weight : 286.43 g/mol
- CAS Number : Not specifically listed but related compounds exist under similar identifiers.
Synthesis of Pyrimidine Derivatives
Recent studies have focused on synthesizing various pyrimidine derivatives, including 5-Pyrimidinecarbonitrile compounds. The synthetic pathways often involve multi-step reactions that include the formation of the pyrimidine ring followed by substitution reactions to introduce functional groups such as dodecylthio and methylthio .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 5-Pyrimidinecarbonitrile have shown cytotoxic effects against various tumor cell lines by inhibiting key enzymes involved in cancer progression:
- EGFR Inhibition : Compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The inhibition of EGFR can lead to reduced tumor growth and proliferation .
- Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer, with reported GI values indicating effective growth inhibition (e.g., GI values of 75% and above) .
COX Inhibition
The compound also exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes:
- COX-2 Inhibition : Studies have shown that pyrimidine derivatives can significantly inhibit COX-2 activity, which is associated with inflammation and pain. For example, certain derivatives displayed IC50 values comparable to established COX-2 inhibitors like Celecoxib .
- Mechanism of Action : The mechanism involves binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Case Studies and Research Findings
- Study on Anticancer Activity :
- COX Inhibition Study :
Summary Table of Biological Activities
Activity Type | Compound | Cell Line/Target | Activity Level | IC50 Value (µM) |
---|---|---|---|---|
Anticancer | 4b | HOP-62 (Lung Cancer) | Significant Inhibition | 75.65 |
Anticancer | 4c | MCF-7 (Breast Cancer) | Broad Cytotoxic Activity | Not specified |
COX-2 Inhibition | 3b | COX-2 | High Inhibition | 0.20 |
COX-2 Inhibition | 5d | COX-2 | Comparable to Celecoxib | 0.17 |
Properties
CAS No. |
647832-48-2 |
---|---|
Molecular Formula |
C18H30N4S2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-amino-2-dodecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H30N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-24-18-21-16(20)15(14-19)17(22-18)23-2/h3-13H2,1-2H3,(H2,20,21,22) |
InChI Key |
KHHRYOWBWKZXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.